molecular formula C10H5BrF3NO2 B1415740 Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate CAS No. 1807024-17-4

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate

Cat. No. B1415740
M. Wt: 308.05 g/mol
InChI Key: YVURACQNYHRAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate (MBTC) is a chemical compound belonging to the family of cyano-containing benzoates. It has a wide range of applications in the fields of science and technology, including synthesis of drugs, pesticides, and other organic compounds, as well as in laboratory experiments. This compound has also been studied as a potential candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate has been studied extensively in the fields of science and technology. It has been used as a substrate for the synthesis of various organic compounds, including drugs, pesticides, and other industrial chemicals. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism Of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes involved in the biosynthesis of proteins, thus preventing the formation of certain proteins that are necessary for the growth and development of cells.

Biochemical And Physiological Effects

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of proteins, thus preventing the formation of certain proteins that are necessary for the growth and development of cells. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, thus preventing the accumulation of glucose in the body.

Advantages And Limitations For Lab Experiments

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in a high yield. In addition, it is a relatively stable compound, and it is not prone to degradation. However, it is important to note that Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate is a highly toxic compound, and it should be handled with care.

Future Directions

The potential applications of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate are still being explored. Further research is needed to better understand its mechanism of action and to identify potential new uses for it. In addition, further research is needed to better understand the biochemical and physiological effects of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate and to identify potential new therapeutic uses for it. Furthermore, further research is needed to better understand the toxicity of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate and to identify potential new safety measures for its use in laboratory experiments.

properties

IUPAC Name

methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-6(4-15)8(7(11)3-5)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURACQNYHRAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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